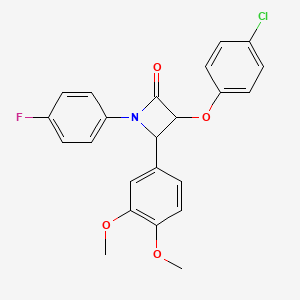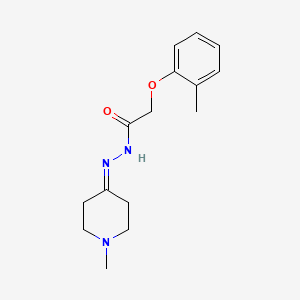
3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Substitution Reactions: Introduction of the 4-chlorophenoxy, 3,4-dimethoxyphenyl, and 4-fluorophenyl groups can be carried out through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-4-phenylazetidin-2-one
- 4-(3,4-Dimethoxyphenyl)-1-phenylazetidin-2-one
- 1-(4-Fluorophenyl)-3-phenylazetidin-2-one
Uniqueness
3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C23H19ClFNO4 |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C23H19ClFNO4/c1-28-19-12-3-14(13-20(19)29-2)21-22(30-18-10-4-15(24)5-11-18)23(27)26(21)17-8-6-16(25)7-9-17/h3-13,21-22H,1-2H3 |
InChI Key |
XZJATTBGOKZMLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614863.png)
![1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11614867.png)
![2-(3,5-dimethylphenoxy)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11614874.png)

![4-amino-N-[(5Z)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-imidazol-2-yl]benzenesulfonamide](/img/structure/B11614883.png)
![(4E)-4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11614889.png)
methanethione](/img/structure/B11614897.png)
![5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11614902.png)
![7-ethyl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614904.png)
![(3E)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-5-(4-methylphenyl)furan-2(3H)-one](/img/structure/B11614933.png)
![5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B11614934.png)
![4-[(4-chlorobenzyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11614935.png)
![4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11614939.png)
![2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11614946.png)
